molecular formula C21H18ClN5O3S B2574238 2-(4-chlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide CAS No. 1173253-01-4

2-(4-chlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2574238
CAS RN: 1173253-01-4
M. Wt: 455.92
InChI Key: KANXXXNIOSSVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3S and its molecular weight is 455.92. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

Compounds like "2-(4-chlorophenoxy)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetamide" are often subjects of chemical synthesis studies aiming to explore new synthetic pathways or to improve existing ones for better yields, selectivity, or efficiency. Research in this area can provide insights into the reactivity of such compounds under various conditions, which is essential for their potential application in pharmaceuticals or material science.

Biological Activity

Compounds with pyrazole, pyrimidine, and thiophene moieties are frequently investigated for their biological activities. These activities can include antimicrobial, anti-inflammatory, antitumor, or antioxidant properties. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents were explored, highlighting the potential therapeutic applications of these compounds (Rahmouni et al., 2016).

Molecular Docking and Drug Design

The structural complexity of such molecules makes them interesting candidates for drug design and discovery processes. Molecular docking studies can be conducted to predict the interaction between these compounds and various biological targets, such as enzymes or receptors. This approach helps in understanding the mechanism of action and optimizing the compounds for better efficacy and selectivity.

Pharmacological Profile

Research might also focus on determining the pharmacological profile of these compounds, including their mechanism of action, efficacy, metabolism, and potential therapeutic applications. For instance, a study on a new pyrrolizine derivative inhibiting cyclo-oxygenase and 5-lipoxygenase enzymes showed promising antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities without causing gastrointestinal damage (Laufer et al., 1994).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of compounds with similar structural features are also a significant area of research. For example, the synthesis and antimicrobial study of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one showed that certain derivatives exhibited good inhibitory activity against a range of tested organisms (Reddy et al., 2010).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-12-13(2)23-21(25-20(12)29)27-18(10-16(26-27)17-4-3-9-31-17)24-19(28)11-30-15-7-5-14(22)6-8-15/h3-10H,11H2,1-2H3,(H,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANXXXNIOSSVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CS3)NC(=O)COC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.